molecular formula C8H8O2 B179408 4-Hydroxy-2-methylbenzaldehyde CAS No. 41438-18-0

4-Hydroxy-2-methylbenzaldehyde

Cat. No. B179408
CAS RN: 41438-18-0
M. Wt: 136.15 g/mol
InChI Key: JDWWIEFMFPWBST-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzaldehyde (4-HMB) is an important aldehyde compound that is used in a variety of scientific research and industrial applications. It is a colorless solid with a sweet, floral odor that is soluble in water and alcohol. 4-HMB is a useful intermediate for the synthesis of other compounds and its properties make it a useful reagent for various reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-HMB.

Scientific Research Applications

  • Production from Ethanol : 4-Hydroxy-2-methylbenzaldehyde can be formed by sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. This process competes with the Guerbet reaction, which produces a broad distribution of n- and iso-alcohols (Moteki, Rowley, & Flaherty, 2016).

  • Antibacterial Activity : Synthesis of 4-hydroxy-3-methylchalcone from 4-hydroxy-2-methylbenzaldehyde demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus (Hapsari et al., 2018).

  • Optical Resolution : Optical resolution of racemic 4-hydroxy-2-methylbenzaldehyde derivatives has been achieved through transformation into diastereoisomeric Schiff bases, followed by determination of the absolute configuration of the products (Buravlev et al., 2012).

  • Pheromone Synthesis : In chemical ecology, compounds such as 2-Hydroxy-6-methylbenzaldehyde, a derivative, function as alarm and sex pheromones in astigmatid mites. Establishing convenient synthesis of such compounds is vital for practical applications in pest control (Noguchi, Mori, Kuwahara, & Sato, 1997).

  • Copper-mediated Selective Oxidation : Substituted hydroxybenzaldehydes, important in the pharmaceutical and perfume industries, can be synthesized through selective oxidation of aromatic methyl groups. 4-Hydroxy-2-methylbenzaldehyde is a valuable intermediate in these processes (Boldron et al., 2005).

  • Fluorescent pH Sensor : A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor. It shows a significant increase in fluorescence intensity within a specific pH range, useful for biological studies (Saha et al., 2011).

  • Biomedical Applications : Electrocatalytic transformations involving derivatives of 4-Hydroxy-2-methylbenzaldehyde can yield new compounds with potential in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Nonlinear Optical Material : Studies on compounds like 2-hydroxy-5-methylbenzaldehyde have revealed potential in nonlinear optical (NLO) materials. These materials show promising properties for optical limiting applications (Jayareshmi, Robert, & Aruldhas, 2021).

properties

IUPAC Name

4-hydroxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWWIEFMFPWBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332480
Record name 4-Hydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylbenzaldehyde

CAS RN

41438-18-0
Record name 4-Hydroxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41438-18-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound of Step B, 13.54 g (76.9 mmole), 1.72 g (7.69 mmole) palladium acetate, and 12.09 g (46.2 mmole) triphenylphosphine were mixed in a 250 ml flask. Formic acid, 3.2 ml (84.6 mmole), was added and the reaction was swirled. Within 15 seconds, the reaction foamed, exothermed and formed a gum which was dissolved in ethyl acetate, washed once with sodium bicarbonate and once with brine. The organic layer was chromatographed on 350 ml silica, eluting with 20%, then 40% ethyl acetate/hexane. The fractions were combined and the product crystallized from methylene chloride/hexane to give 3.61 g (35%)of product which was used without further purification.
Quantity
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12.09 g
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1.72 g
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catalyst
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Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
BJF Hudson, E Walton - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
Of these compounds Linnell and Shaikmahamud (Quart. J. Pharm., 1942, 15, 384) have prepared (11) by the treatment of o-ethylthioanisaldehyde with copper-bronze, followed by …
Number of citations: 3 pubs.rsc.org
柴田静香, 桑原保正, 佐藤正資, 松山茂… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
… All these compounds belongs to substituted salicylaldehydes except 4-hydroxy2-methylbenzaldehyde (9) and all substituted salicylaldehydes assayed in this study were active with one …
Number of citations: 4 jlc.jst.go.jp
NP Buu-Hoï, ND Xuong, NB Tien - The Journal of Organic …, 1956 - ACS Publications
… of 4-hydroxy-2-methylbenzaldehyde in 25 ml. of acetone wras treated with 15 ml. of a 10% aqueous solution of sodium hydroxide, and the mixture kept for 48 hours with frequent shaking…
Number of citations: 19 pubs.acs.org
S Viggor, E Heinaru, J Loponen, M Merimaa… - … Science and Pollution …, 2002 - Springer
… In the degradation of 3,4-dimethylphenol, the transient accumulation of 4-hydroxy-2-methylbenzaldehyde repressed the consumption of phenol from substrate mixtures. A mixed culture …
Number of citations: 16 link.springer.com
P Patel¹, G Patel, P Mehta - Asian Journal of Biological and Life …, 2020 - drive.google.com
India ranks among the largest producer of cotton worldwide with high economic value. During the time of cultivation cotton plant normally suffers from the bacterial blight diseases, …
Number of citations: 5 drive.google.com
MPR Romero, RE Brito, JMR Mellado… - LWT, 2018 - Elsevier
The composition of the methanolic and aqueous extracts of teas (White, Black, Red, Green and Mix 3 teas) and infusions (Chamomile, Pennyroyal mint, Rooibos, Sage and Linden) was …
Number of citations: 15 www.sciencedirect.com
S Lin, B Moon, KT Porter, CA Rossman… - Organic Preparations …, 2000 - Taylor & Francis
… For this purpose we developed a Schotten-Baumann method to convert 5-m-butyl-4-hydroxy2-methylbenzaldehyde (1) into its N,N-dimethylthiocarbamic ester derivative (2). We …
Number of citations: 19 www.tandfonline.com
Y Oka - Plant Pathology, 2021 - Wiley Online Library
The attractiveness of 60 aromatic compounds, mainly carboxylic acids, alcohols, aldehydes, and phenols, to second‐stage juveniles (J2) of four Meloidogyne species (M. hapla, M. …
DQ Zhang, LL Guo, QM Liu, K Yue… - Key Engineering …, 2011 - Trans Tech Publ
The bamboo resource is very abundant in China, and both species and yield of bamboo are the first in the world. In the countryside of China, farmers often used the extractives of …
Number of citations: 2 www.scientific.net
Y Yu, H Wei, L Yu, B Gu, X Li, X Rong, Y Zhao… - Catalysis Science & …, 2016 - pubs.rsc.org
… Subsequently, other free radicals, CHO, CH 3 CO and O 2 , attacked m-cresol and formed 4-hydroxy-2-methylbenzaldehyde (2), 2-hydroxy-4-methylbenzaldehyde (3), 1-(4-hydroxy-2-…
Number of citations: 35 pubs.rsc.org

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